molecular formula C20H16Cl2N4S2 B2786084 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole CAS No. 338759-70-9

3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole

Cat. No.: B2786084
CAS No.: 338759-70-9
M. Wt: 447.4
InChI Key: WGXWHNVYWZDFFW-UHFFFAOYSA-N
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Description

The compound 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 3,4-dichlorobenzylthio group, an ethyl chain at position 4, and a 2-phenylthiazole moiety at position 3. Its molecular formula is C₂₀H₁₆Cl₂N₄S₂, with a molecular weight of 447.40 g/mol. Structural analogs of this compound often vary in substituents, heterocyclic components, and electronic properties, leading to differences in physicochemical and biological behaviors .

Properties

IUPAC Name

4-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4S2/c1-2-26-18(17-12-27-19(23-17)14-6-4-3-5-7-14)24-25-20(26)28-11-13-8-9-15(21)16(22)10-13/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXWHNVYWZDFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole is a member of the triazole family, which is known for its diverse biological activities. The compound features a triazole ring substituted with various functional groups that enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other medicinal attributes.

Chemical Structure

The compound can be represented as follows:

C16H15Cl2N3S\text{C}_{16}\text{H}_{15}\text{Cl}_2\text{N}_3\text{S}

Antibacterial Activity

Research indicates that triazoles exhibit significant antibacterial properties. For instance, compounds structurally related to 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole have shown effectiveness against various bacterial strains. A study found that certain 1,2,4-triazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Bacterial Strain
Triazole Derivative A0.125S. aureus
Triazole Derivative B0.5E. coli
Triazole Derivative C8Pseudomonas aeruginosa

Antifungal Activity

The antifungal potential of triazoles is well-documented. In vitro studies have demonstrated that compounds similar to 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole possess antifungal activity comparable to established antifungals like fluconazole. For example, one study reported MIC values of 0.5 to 16 μg/mL against various fungal strains .

Anticancer Properties

Triazoles have also been explored for their anticancer effects. Compounds bearing the triazole moiety have been shown to inhibit cancer cell proliferation in various cancer types. A study indicated that certain derivatives demonstrated cytotoxicity against cancer cell lines with IC50 values in the micromolar range . The specific mechanisms often involve the induction of apoptosis and inhibition of tumor growth.

The biological activity of triazoles is often attributed to their ability to interact with cellular targets such as enzymes and receptors. The presence of electron-withdrawing groups (like dichlorobenzyl) enhances the reactivity of these compounds, allowing them to form stable complexes with biological macromolecules .

Case Studies

  • Antibacterial Study : A study conducted by Barbuceanu et al. synthesized mercapto-substituted triazoles and evaluated their antibacterial activity against a panel of pathogens including Acinetobacter baumannii and Enterobacter cloacae. The most active compound showed an MIC of 8 μg/mL against B. cereus, indicating promising antibacterial properties .
  • Antifungal Screening : In another study focused on antifungal activity, derivatives were tested against Candida albicans and Aspergillus flavus. Compounds exhibited MIC values significantly lower than those of standard treatments .

Scientific Research Applications

Basic Information

  • Molecular Formula: C18H17Cl2N3S2
  • Molar Mass: 410.38 g/mol
  • CAS Number: 338967-96-7

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole and triazole precursors. The characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

  • Antibacterial Properties:
    Research has shown that triazole derivatives exhibit significant antibacterial activity. For instance, studies on related compounds have indicated that modifications in the triazole ring can enhance activity against resistant bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the dichlorobenzyl group in this compound may contribute to its potency by enhancing lipophilicity and membrane permeability.
  • Antifungal Properties:
    Triazoles are widely recognized for their antifungal properties. Compounds similar to 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole have been studied for their efficacy against fungal pathogens, including Candida species and Aspergillus species. The mechanism often involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Study on Antimicrobial Efficacy

A study conducted by Gümrükçüoğlu et al. synthesized several triazole derivatives and evaluated their antimicrobial activities. The results indicated that certain modifications led to enhanced activity against both bacteria and fungi. The study highlighted the importance of structural features in determining the efficacy of triazole-based compounds .

CompoundActivity Against BacteriaActivity Against Fungi
AMIC: 0.25 μg/mLMIC: 0.5 μg/mL
BMIC: 0.5 μg/mLMIC: 1 μg/mL
CMIC: 0.125 μg/mLMIC: 0.25 μg/mL

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Components Melting Point (°C)
Target Compound C₂₀H₁₆Cl₂N₄S₂ 447.40 3,4-Dichlorobenzylthio, ethyl, 2-phenylthiazole 1,2,4-Triazole, Thiazole Not reported
3-[(4-Bromobenzyl)sulfanyl]-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole C₁₅H₁₄N₃OSBr 364.26 4-Bromobenzylthio, ethyl, furan 1,2,4-Triazole, Furan Not reported
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole C₂₃H₁₈ClF₃N₃S 479.92 4-Chlorophenyl, 4-methylphenyl, 3-(trifluoromethyl)benzylthio 1,2,4-Triazole Not reported
Compounds 7c–7f (e.g., 7c: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) C₁₆H₁₇N₅O₂S₂ (7c) 375–389 Amino-thiazole, oxadiazole, methylphenyl 1,3,4-Oxadiazole, Thiazole 134–178
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole C₉H₆Cl₂N₂S₂ 289.20 3,4-Dichlorophenylthio, methyl 1,2,3-Thiadiazole Not reported
Key Observations :

Substituent Effects: The 3,4-dichlorobenzylthio group in the target compound enhances lipophilicity compared to analogs like the 4-bromobenzylthio () or trifluoromethylbenzylthio (). Chlorine substituents provide moderate electron-withdrawing effects, whereas bromine () increases molecular weight without significantly altering electronic properties. The ethyl group at position 4 introduces steric bulk compared to smaller substituents like methyl in or allyl in . This may influence conformational flexibility and binding interactions .

Heterocyclic Components: The thiazole ring in the target compound distinguishes it from analogs with furan () or oxadiazole ().

Physicochemical Properties

  • Melting Points : Compounds with rigid heterocycles (e.g., oxadiazole in ) exhibit higher melting points (134–178°C) due to strong intermolecular interactions. The target compound’s melting point is unreported but likely influenced by its ethyl group, which may reduce crystal packing efficiency compared to methyl analogs .
  • Hydrogen-Bonding Capacity: The target compound has 0 hydrogen-bond donors (similar to ) but 4 acceptors (N and S atoms), contrasting with oxadiazole-based compounds (), which have additional amide donors. This impacts solubility and membrane permeability .

Q & A

Q. What are the recommended synthetic routes for 3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole?

The synthesis typically involves multi-step organic reactions:

  • Triazole Core Formation : Start with hydrazine derivatives reacting with carbonyl compounds (e.g., aldehydes or ketones) to form the triazole ring. Mannich reactions are often employed to introduce substituents .
  • Sulfanyl Group Incorporation : Use nucleophilic substitution or thiol-ene reactions to attach the 3,4-dichlorobenzylsulfanyl moiety. For example, react triazole precursors with thiol-containing reagents under basic conditions (e.g., NaOH in ethanol) .
  • Final Modifications : Introduce the 2-phenylthiazole group via Suzuki coupling or other cross-coupling reactions. Purify via recrystallization (ethanol/water) or column chromatography .

Q. Which characterization techniques are critical for confirming the structure of this triazole derivative?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions and integration ratios (e.g., ethyl group at position 4: δ ~1.2 ppm for CH₃, δ ~3.5 ppm for CH₂) .
    • IR : Identify functional groups (e.g., C-S stretches at 600–700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, if applicable .

Q. What initial biological screening approaches are used to evaluate its bioactivity?

  • Antimicrobial Assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
    • Zone of Inhibition : Agar diffusion assays to compare efficacy with standard drugs (e.g., fluconazole for fungi) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Reaction Optimization :
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance Mannich reaction efficiency .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
  • Purification Strategies :
    • Fractional Crystallization : Use solvent mixtures (e.g., ethanol/hexane) to isolate high-purity crystals.
    • HPLC : For challenging separations, employ reverse-phase chromatography with acetonitrile/water gradients .

Q. What QSAR strategies are applicable to understand its structure-activity relationships?

  • Descriptor Calculation : Use software (e.g., CODESSA) to compute electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and hydrophobic (logP) parameters .
  • 3D-QSAR Modeling : Align analogs in a pharmacophore model to identify critical substituents (e.g., 3,4-dichlorobenzyl enhances lipophilicity and target binding) .
  • Validation : Cross-validate models with bioactivity data from analogs (e.g., IC₅₀ values against tyrosine kinases) .

Q. How should conflicting bioactivity data from different studies be analyzed?

  • Experimental Variability :
    • Assay Conditions : Compare protocols (e.g., serum content in cell culture affects compound stability) .
    • Structural Analogues : Check for subtle substituent differences (e.g., 4-ethyl vs. 4-methyl groups altering metabolic stability) .
  • Statistical Analysis :
    • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. antifungal activity correlation) .
    • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays .

Q. What methodologies are used to study its interactions with biological targets?

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for enzyme inhibition) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Computational Approaches :
    • Molecular Docking : Simulate binding poses in active sites (e.g., cytochrome P450 enzymes) using AutoDock Vina .
    • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

Data Contradiction Analysis Example

Study Bioactivity (IC₅₀, μM) Key Variable Reference
A2.1 (Antifungal)4-Ethyl substituent
B8.7 (Antifungal)Assay pH = 5.5
Resolution : The lower activity in Study B may stem from protonation of the triazole ring at acidic pH, reducing membrane permeability .

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